

Solubility Profile & Characterization of 4-Methylfuran-3-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylfuran-3-sulfonamide

Cat. No.: B13143976

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Executive Summary

4-Methylfuran-3-sulfonamide is a critical heterocyclic intermediate, often serving as a scaffold in the synthesis of COX-2 inhibitors, diuretics, and carbonic anhydrase inhibitors. Its solubility profile is governed by the competition between the lipophilic methyl-furan core and the hydrophilic, hydrogen-bond-donating sulfonamide moiety ().

This guide provides a comprehensive solubility assessment framework. Since specific thermodynamic solubility data for this intermediate is often proprietary or absent in open literature, this document details the predicted solubility landscape based on Hansen Solubility Parameters (HSP) and provides a self-validating experimental protocol for precise determination.

Physicochemical Architecture

Understanding the molecule's internal forces is the prerequisite for solvent selection.

Property	Value / Description	Impact on Solubility
Molecular Weight	161.18 g/mol	Low MW favors dissolution, but crystal lattice energy opposes it.
Core Structure	Furan ring (5-membered aromatic)	Less resonance stabilization than benzene; electron-rich. Moderate lipophilicity.
Functional Group	Sulfonamide ()	High polarity; acts as both H-bond donor (2 sites) and acceptor (2 sites).
Substituent	Methyl group ()	Adds slight lipophilicity; disrupts crystal packing relative to unsubstituted analogs.
Predicted LogP	-0.6 – 0.9	Amphiphilic nature. Soluble in polar organic solvents; limited water solubility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility profile, we apply the "Like Seeks Like" principle using the Hansen equation. The total energy of interaction (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) is the sum of dispersion forces (

), polar forces (

), and hydrogen bonding forces (

).

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For **4-Methylfuran-3-sulfonamide**, the sulfonamide group dominates the

and

vectors.

Predicted Solubility Ranking

Based on the interaction radius (

) between solute and solvent, we project the following solubility hierarchy:

Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Rationale
Dipolar Aprotic	DMSO, DMF	Very High (>100 mg/mL)	Strong dipole-dipole interactions disrupt the sulfonamide crystal lattice.
Ketones	Acetone, MEK	High	Excellent H-bond acceptors for the protons.
Lower Alcohols	Methanol, Ethanol	Moderate-High	Good H-bonding match, though alkyl chain length limits solubility as MW increases.
Ethers	THF, Dioxane	Moderate	Good acceptors, but lack donor capability to solvate the sulfonyl oxygens effectively.
Chlorinated	DCM, Chloroform	Low-Moderate	Primarily dispersion forces; limited interaction with the polar sulfonamide head.
Aliphatics	Hexane, Heptane	Negligible	High mismatch; solvent cannot overcome crystal lattice energy.

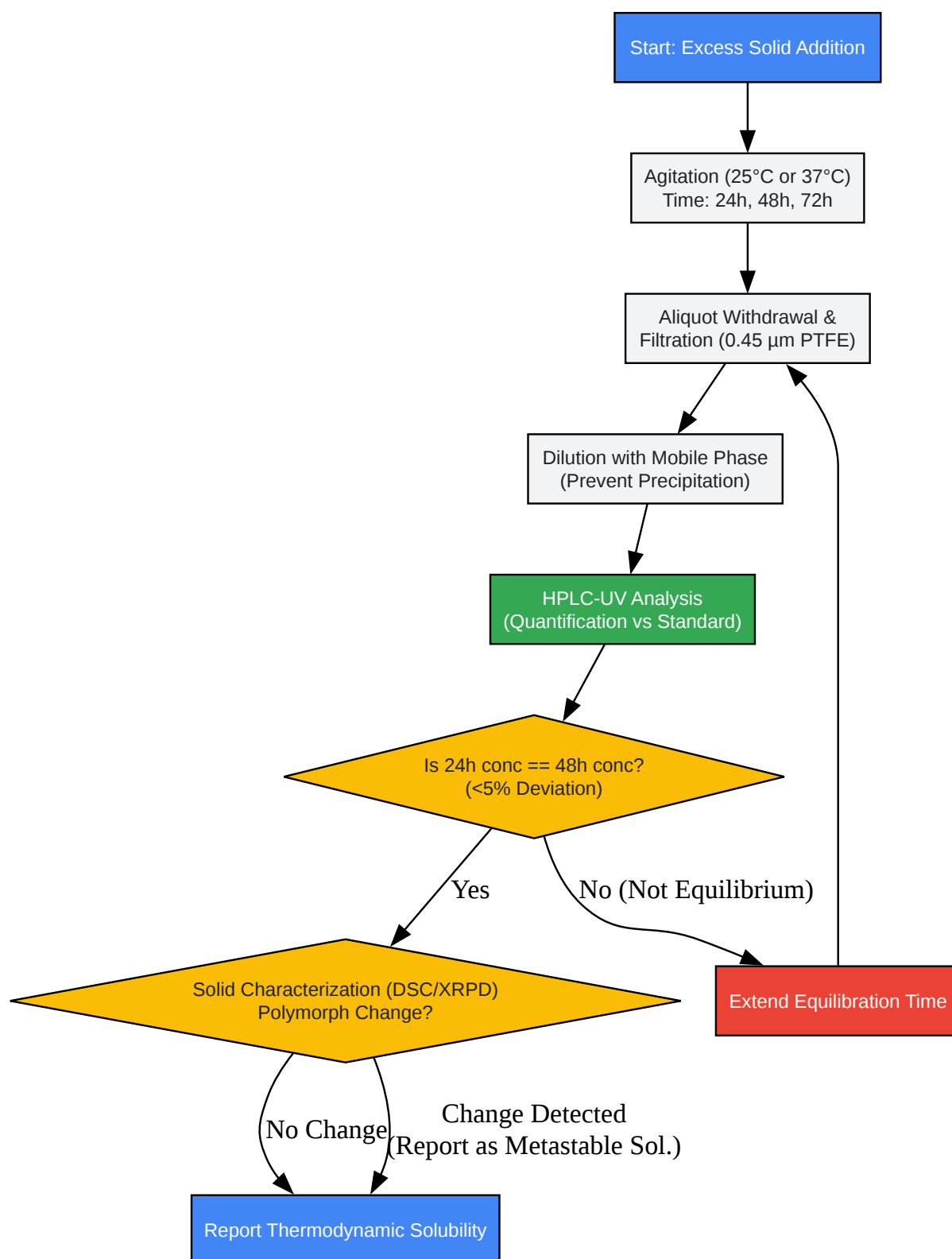
Experimental Protocol: Thermodynamic Solubility Determination

Standard: Shake-Flask Method with HPLC-UV Detection

This protocol is a self-validating system. It includes checkpoints to ensure equilibrium is reached and degradation is not mistaken for solubility limits.

Workflow Diagram

The following diagram outlines the critical path for solubility determination, including decision nodes for equilibration validation.



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Figure 1: Decision-gated workflow for thermodynamic solubility determination ensuring equilibrium validation.

Step-by-Step Methodology

Reagents:

- Analyte: **4-Methylfuran-3-sulfonamide** (>98% purity).
- Solvents: HPLC Grade (Methanol, Acetonitrile, Water, etc.).

Procedure:

- Preparation: Add excess solid (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial. The solution must remain opaque (saturated) throughout the experiment.
- Agitation: Place vials in a thermostatic orbital shaker at $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$. Agitate at 200 RPM.
- Time-Point Sampling:
 - Withdraw 200 μL aliquots at

and

.
 - Critical Step: Filter immediately using a pre-heated syringe filter (0.45 μm PTFE or Nylon) to remove undissolved solids.
- Quantification:
 - Dilute the filtrate 100x with the HPLC mobile phase (e.g., Water/Acetonitrile 50:50) to prevent precipitation in the column.
 - Inject into HPLC (C18 Column, UV detection @ ~254 nm).
- Validation (The "Self-Check"): Compare the concentration at 24h and 48h.
 - If deviation < 5%, equilibrium is reached.

- If deviation > 5%, continue agitation to 72h.

Thermodynamic Analysis (Van't Hoff Plot)

For process chemists designing crystallization, solubility at a single temperature is insufficient. You must determine the temperature dependence.

By measuring solubility (

) at three temperatures (e.g., 20°C, 30°C, 40°C), you can plot

vs

(where

is mole fraction solubility).

- Linear Plot: Indicates no polymorph transition within the temperature range.
- Non-Linear/Discontinuity: Warning signal for solvate formation or polymorphic phase transition.

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